molecular formula C29H33ClN4O4S2 B2910775 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321877-29-5

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2910775
CAS RN: 1321877-29-5
M. Wt: 601.18
InChI Key: JNZGCBJCYPDOMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the core structures (the quinoline, benzamide, and thiazole), followed by the introduction of the various substituents. The exact methods would depend on the specific reactions involved, which could include condensation, substitution, or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a large number of atoms and several rings, including a quinoline ring, a benzamide ring, and a thiazole ring. The presence of these rings could result in a rigid structure with defined three-dimensional shape .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. The presence of the sulfonamide, benzamide, and thiazole groups could make it reactive towards certain reagents or under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would be expected to have a relatively high molecular weight due to the large number of atoms. Its solubility, stability, and other properties could vary widely depending on the specific substituents present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Given the complexity of this compound and the presence of several functional groups common in pharmaceuticals, it could be of interest for further study in the field of medicinal chemistry. Potential areas of research could include exploring its synthesis, investigating its interactions with biological targets, and evaluating its potential therapeutic effects .

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4S2.ClH/c1-31(2)17-7-18-32(29-30-25-16-13-23(37-3)20-27(25)38-29)28(34)22-11-14-24(15-12-22)39(35,36)33-19-6-9-21-8-4-5-10-26(21)33;/h4-5,8,10-16,20H,6-7,9,17-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZGCBJCYPDOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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